Bistrifluron

Vue d'ensemble

Description

Le bistrifluron est un insecticide à base de benzoylurée principalement utilisé pour lutter contre les ravageurs à mâchoires telles que les pucerons, les aleurodes, les chenilles et les termites . Il est peu soluble dans l'eau, volatil et présente un faible potentiel de lixiviation dans les eaux souterraines . Le this compound est relativement persistant dans le sol et les systèmes aquatiques et présente une toxicité modérée à élevée pour la plupart des espèces aquatiques, les abeilles mellifères et les vers de terre .

Applications De Recherche Scientifique

Bistrifluron has several scientific research applications, including:

Agricultural Pest Control: This compound is used as an insecticide in agriculture to control a range of pests, particularly chewing insects that can devastate crops.

Resistance Management: Research has indicated that some pest populations can develop resistance to this compound, leading to studies on the biological traits of resistant strains and potential management methods.

Environmental Impact Studies: This compound’s environmental impact, particularly on aquatic ecosystems, has been a subject of study.

Mécanisme D'action

- Bistrifluron primarily targets chitin biosynthesis by affecting the enzyme CHS1 . Chitin is a crucial component of insect exoskeletons and plays a vital role in their structural integrity.

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Bistrifluron plays a crucial role in biochemical reactions by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton. This inhibition occurs through the interaction of this compound with chitin synthase enzymes, which are responsible for the polymerization of N-acetylglucosamine into chitin. By binding to these enzymes, this compound disrupts the normal function of chitin synthase, leading to the inability of insects to form a proper exoskeleton .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in insects. It influences cell function by disrupting the formation of the exoskeleton, which is critical for insect growth and development. This disruption leads to abnormal molting and ultimately the death of the insect. This compound also impacts cell signaling pathways related to chitin synthesis and gene expression involved in exoskeleton formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with chitin synthase enzymes. By inhibiting these enzymes, this compound prevents the polymerization of N-acetylglucosamine into chitin. This enzyme inhibition leads to a cascade of effects, including the disruption of normal exoskeleton formation and changes in gene expression related to chitin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits high stability and efficacy in inhibiting chitin synthesis. Over extended periods, the compound may degrade, leading to reduced effectiveness. Long-term studies have shown that continuous exposure to this compound can result in the development of resistance in insect populations, necessitating the use of higher doses or alternative control methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits chitin synthesis without causing significant adverse effects. At higher doses, toxic effects such as reduced fecundity, prolonged developmental stages, and increased mortality rates have been observed. These threshold effects highlight the importance of optimizing dosage to achieve effective pest control while minimizing adverse impacts .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis. It interacts with chitin synthase enzymes and other cofactors involved in the polymerization of N-acetylglucosamine. The inhibition of these pathways by this compound leads to a decrease in chitin production and subsequent effects on insect growth and development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites, such as the exoskeleton-forming regions in insects. The localization and accumulation of this compound in these regions are critical for its effectiveness in inhibiting chitin synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily in the regions where chitin synthesis occurs, such as the epidermal cells of insects. This compound may undergo post-translational modifications that direct it to specific compartments or organelles involved in chitin synthesis. These targeting signals ensure that this compound exerts its inhibitory effects precisely where needed .

Méthodes De Préparation

Le bistrifluron est synthétisé par une série de réactions chimiques impliquant la benzoylurée comme structure de base . La voie de synthèse implique généralement la réaction du chlorure de benzoyle avec l'urée dans des conditions contrôlées pour former la structure de la benzoylurée . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le bistrifluron subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction du this compound peuvent entraîner la formation de dérivés réduits.

Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Lutte antiparasitaire agricole : Le this compound est utilisé comme insecticide en agriculture pour lutter contre une variété de ravageurs, en particulier les insectes à mâchoires qui peuvent dévaster les cultures.

Gestion de la résistance : Des recherches ont indiqué que certaines populations de ravageurs peuvent développer une résistance au this compound, ce qui a conduit à des études sur les caractéristiques biologiques des souches résistantes et les méthodes de gestion potentielles.

Études d'impact environnemental : L'impact environnemental du this compound, en particulier sur les écosystèmes aquatiques, a fait l'objet d'études.

Mécanisme d'action

Le this compound agit comme un régulateur de croissance des insectes en inhibant la synthèse de la chitine chez les insectes . Il bloque le processus de mue des larves cibles, les empêchant de parvenir à l'âge adulte et entraînant finalement leur mort . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la chitin synthase 1 (CHS1), qui est essentielle à la biosynthèse de la chitine chez les insectes .

Comparaison Avec Des Composés Similaires

Le bistrifluron appartient à la classe chimique des benzoylurées, qui comprend d'autres composés tels que l'hexaflumuron, le diflubenzuron et le lufenuron . Comparé à ces composés similaires, le this compound a montré des propriétés uniques en termes d'efficacité et de persistance dans l'environnement . Par exemple, il a été constaté que le this compound est efficace à des concentrations plus faibles et présente un effet insecticide à action plus lente, ce qui le rend adapté à une utilisation dans les systèmes d'appâts pour la lutte contre les termites .

Les composés similaires comprennent :

- Hexaflumuron

- Diflubenzuron

- Lufenuron

- Flufenoxuron

- Novaluron

Propriétés

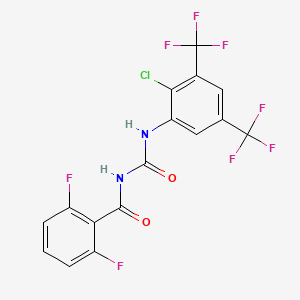

IUPAC Name |

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF8N2O2/c17-12-7(16(23,24)25)4-6(15(20,21)22)5-10(12)26-14(29)27-13(28)11-8(18)2-1-3-9(11)19/h1-5H,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFZRGTXAPYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058013 | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-84-2 | |

| Record name | Bistrifluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrifluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201593842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrifluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISTRIFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0806M8CX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bistrifluron exert its insecticidal activity?

A1: this compound acts as a chitin synthesis inhibitor. [, , , , ] It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately, insect death. [, , , ]

Q2: Does this compound have any impact on insect behavior before causing mortality?

A2: Yes, research indicates that this compound can impact insect behavior before causing mortality. For example, in studies with the Formosan subterranean termite (Coptotermes formosanus), this compound at 5,000 ppm caused noticeable effects on allogrooming behavior one week before termite death. []

Q3: Are there any studies demonstrating the impact of this compound on chitin synthase A?

A3: Yes, a study on Spodoptera litura found that a this compound-resistant strain exhibited upregulation of chitin synthase A. [] Additionally, a mutation (H866Y) near the QRRRW in the catalytic domain of chitin synthase A was linked to increased hydrogen bonding between UDP-GlcNAc and chitin synthase A, resulting in higher chitin content in the resistant strain. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H13ClF6N2O2, and its molecular weight is 450.76 g/mol. [, ]

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, structural investigations have employed techniques like X-ray crystallography and NMR spectroscopy to characterize this compound. [] The synthetic process has also been elucidated, with 1H-NMR used for final product identification. []

Q6: How stable is this compound under different pH conditions?

A6: this compound exhibits varying stability depending on the pH level. In hydrolysis studies, it demonstrated a half-life of 10.9 days at pH 9.0 but remained stable in a pH 7.0 solution. [] At 50°C, the hydrolysis rate was 20.6 days at pH 7.0 and significantly faster at 1.5 days at pH 9.0. []

Q7: What insect species is this compound effective against?

A7: this compound has shown efficacy against various insect species, including the Formosan subterranean termite (Coptotermes formosanus), [, , ] the mound-building subterranean termite (Coptotermes acinaciformis) [], the sycamore lace bug (Corythucha ciliata), [] the diamondback moth (Plutella xylostella), [] and the Japanese subterranean termites Coptotermes formosanus and Reticulitermes speratus. []

Q8: How is this compound typically delivered to termite colonies?

A8: this compound is often incorporated into cellulose bait pellets and delivered via in-ground feeding stations placed near termite mounds. [, , ] This method allows foragers to consume the bait and distribute it throughout the colony. [, ]

Q9: What concentrations of this compound have proven effective against termites in field trials?

A9: Field trials using this compound bait pellets containing 1% this compound effectively eliminated termite colonies. [] Notably, a study on Globitermes sulphureus found that consumption of as little as 143 mg of this compound was sufficient for colony elimination. []

Q10: Has this compound been evaluated for agricultural applications?

A10: Yes, this compound has been investigated for its use in controlling agricultural pests. For instance, it effectively controlled Thrips tabaci on asparagus, demonstrating a control effect of around 80% after spraying at a concentration of 10.0% this compound at 2,000 mg/kg. []

Q11: Have any instances of this compound resistance been reported?

A11: Yes, this compound resistance has been documented in some insect populations. For example, a study successfully developed a this compound-resistant strain of Spodoptera litura through bidirectional screening. [] This resistant strain exhibited a significantly higher oviposition rate and a 113.8-fold resistance ratio compared to the susceptible strain. []

Q12: What is the safety profile of this compound for beneficial insects?

A12: this compound has been found to be relatively safe for some beneficial insects. For instance, it was classified as harmless to the egg parasitoid Trichogramma cacoeciae in laboratory tests. [] Additionally, adult longevity of the parasitoid was not significantly affected by exposure to this compound. []

Q13: What is known about the environmental degradation of this compound?

A13: Research suggests that soil conditions can influence the degradation of this compound. [] Further studies are necessary to fully understand the degradation pathways and potential for environmental persistence.

Q14: What analytical methods are used for detecting and quantifying this compound residues?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the detection and quantification of this compound residues in various matrices, such as pear samples. [] The EN-QuEChERS method, a rapid and efficient extraction technique, has been validated for this compound analysis in pear. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)

![(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B1253175.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1253177.png)

![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)